Chloroformate de 4-nitrophényle

Vue d'ensemble

Description

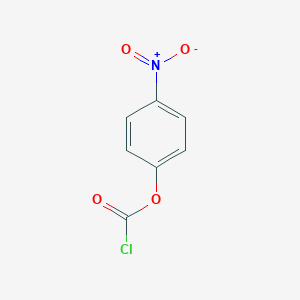

4-Nitrophenyl chloroformate, also known as p-nitrophenyl chloroformate, is a versatile coupling agent widely used in organic synthesis. It is a colorless, crystalline solid that is easy to handle and well-storable. This compound is primarily used for the activation of alcohols, thiols, and amines to form carbonates and carbamates .

Applications De Recherche Scientifique

4-Nitrophenyl chloroformate has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

The primary targets of 4-Nitrophenyl chloroformate are carboxylic acids . It reacts with these acids to form amides and esters . It also targets alcohols, thiols, and amines for the formation of carbonates and carbamates .

Mode of Action

4-Nitrophenyl chloroformate interacts with its targets through a specific sequence involving the generation of an intermediate compound called 4-nitrophenyl chloride (4-NPC) from 4-nitrophenol and thionyl chloride . This compound is then used to form amides and esters . It is also used as a coupling agent to link the drug molecule with the polyrotaxane carrier molecule .

Biochemical Pathways

4-Nitrophenyl chloroformate affects the biochemical pathways involved in the synthesis of ureas, carbamates, and carbonates . It is also used as a building block in solid-phase peptide synthesis (SPPS) to obtain altered side chain functionalities in peptides .

Result of Action

The molecular and cellular effects of 4-Nitrophenyl chloroformate’s action depend on the specific compounds it helps synthesize. For example, it can enable the covalent coupling of a peptide onto a macromer, such as oligo (poly (ethylene glycol) fumarate) (OPF), which can have various effects depending on the specific peptide and macromer involved .

Analyse Biochimique

Biochemical Properties

4-Nitrophenyl chloroformate plays a significant role in biochemical reactions. It is used as a coupling agent to link the drug molecule with the polyrotaxane carrier molecule . It also acts as an activated ester reagent that enables the covalent coupling of a peptide onto a macromer .

Cellular Effects

It is known to be used in the synthesis of poly (oxyethylene) modified dextrans . It is also used to prepare a cleavable, heterobifunctional cross-linker for reversible conjugation of amines to thiol-modified DNA .

Molecular Mechanism

The molecular mechanism of 4-Nitrophenyl chloroformate involves its use as a coupling agent in the synthesis of ureas, carbamates, and carbonates . It is also used as a building block in solid-phase peptide synthesis (SPPS) to obtain altered side chain functionalities in peptides .

Temporal Effects in Laboratory Settings

It is known to be used in the synthesis of poly (oxyethylene) modified dextrans .

Dosage Effects in Animal Models

It is known to be used in the synthesis of poly (oxyethylene) modified dextrans .

Metabolic Pathways

It is known to be used in the synthesis of poly (oxyethylene) modified dextrans .

Transport and Distribution

It is known to be used in the synthesis of poly (oxyethylene) modified dextrans .

Subcellular Localization

It is known to be used in the synthesis of poly (oxyethylene) modified dextrans .

Méthodes De Préparation

4-Nitrophenyl chloroformate can be synthesized through a nucleophilic substitution reaction. The general synthetic route involves the reaction of 4-nitrophenol with phosgene in the presence of a base such as pyridine. The reaction is typically carried out at low temperatures to control the exothermic nature of the process . Industrial production methods often involve similar reaction conditions but are scaled up to accommodate larger quantities .

Analyse Des Réactions Chimiques

4-Nitrophenyl chloroformate undergoes various types of chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form carbamates, carbonates, and thiocarbonates.

Hydrolysis: In the presence of water, it hydrolyzes to form 4-nitrophenol and carbon dioxide.

Formation of Isocyanates: It can be converted to isocyanates through a two-step process involving the formation of an intermediate carbamate.

Common reagents used in these reactions include bases like triethylamine and solvents such as toluene and chloroform. Major products formed from these reactions include 4-nitrophenyl carbamates, carbonates, and isocyanates .

Comparaison Avec Des Composés Similaires

4-Nitrophenyl chloroformate is often compared with other chloroformates such as phenyl chloroformate and methyl chloroformate. While all these compounds serve as coupling agents, 4-nitrophenyl chloroformate is unique due to its higher reactivity and ability to form stable intermediates . Similar compounds include:

Phenyl chloroformate: Used for similar coupling reactions but with lower reactivity.

Methyl chloroformate: Used in the synthesis of esters and carbamates but is less stable compared to 4-nitrophenyl chloroformate.

Activité Biologique

4-Nitrophenyl chloroformate (p-NPC) is a versatile chemical compound widely utilized in organic synthesis and biochemistry. Its biological activity primarily revolves around its applications in protein immobilization, synthesis of biomaterials, and as a coupling reagent in various biochemical reactions. This article delves into the biological activity of p-NPC, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C₇H₄ClNO₄

- Molecular Weight : 201.56 g/mol

- CAS Number : 7693-46-1

- Solubility : Soluble in acetone, chloroform, toluene, and benzene; moisture sensitive.

1. Protein Immobilization

One of the most significant applications of p-NPC is in the immobilization of proteins on biomaterial surfaces. This process enhances the fixation of orthopedic implants by covalently bonding biomolecules to surfaces. A study demonstrated that varying concentrations of p-NPC influenced the enzymatic activity of trypsin immobilized on Co-Cr-Mo and Ti-6Al-4V surfaces:

| Concentration (mg/cm²) | Enzymatic Activity (BAEE Units) | Material |

|---|---|---|

| 0.65 | 7.4 | Co-Cr-Mo |

| 1.95 | 4 | Ti-6Al-4V |

| Adsorbed | 1.5 | Co-Cr-Mo |

| Adsorbed | 10.5 | Ti-6Al-4V |

The results indicated that an optimal concentration (0.65 mg/cm²) maximized enzymatic activity, while higher concentrations led to decreased activity due to steric hindrance or unfavorable interactions with the substrate .

2. Synthesis of Biomaterials

p-NPC is also employed in synthesizing aromatic polycarbonates used for biomaterials. The compound's reactivity allows it to form activated carbonates that can be further modified for specific applications in drug delivery systems and tissue engineering .

Case Study 1: Hydrolysis Kinetics

A study investigated the kinetics of p-NPC hydrolysis in various solvent mixtures, revealing a sigmoidal relationship between the observed rate constant and water concentration. This work highlighted how solvent composition affects the hydrolysis rate, which is crucial for optimizing reaction conditions in biological settings .

Case Study 2: Polymer Prodrug Strategy

In drug delivery research, p-NPC was utilized to activate Taxol (Paclitaxel) for enhanced therapeutic efficacy. The activation process involved coupling Taxol with diglycolate using p-NPC, resulting in a polymer prodrug that exhibited improved pharmacokinetic properties compared to Taxol alone .

Biological Activity Insights

Research has shown that the biological activity of p-NPC can be influenced by its chemical structure and the surrounding environment:

- Nucleophilicity : The compound's reactivity is sensitive to solvent effects, which can alter its efficiency as a coupling agent.

- Enzymatic Activity : The immobilization technique significantly impacts enzyme stability and activity, making p-NPC a critical reagent in developing biosensors and biocatalysts.

Propriétés

IUPAC Name |

(4-nitrophenyl) carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO4/c8-7(10)13-6-3-1-5(2-4-6)9(11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXLNNXIXOYSCMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064772 | |

| Record name | Carbonochloridic acid, 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cream crystals with an acrid odor; [Alfa Aesar MSDS] | |

| Record name | 4-Nitrophenyl chloroformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20077 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7693-46-1 | |

| Record name | 4-Nitrophenyl chloroformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7693-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonochloridic acid, 4-nitrophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007693461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonochloridic acid, 4-nitrophenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonochloridic acid, 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophenyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.825 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-nitrophenyl chloroformate interact with hydroxyl groups?

A1: 4-Nitrophenyl chloroformate reacts with hydroxyl groups to form 4-nitrophenyl carbonate esters. This reaction proceeds through nucleophilic attack of the hydroxyl group on the carbonyl carbon of 4-nitrophenyl chloroformate, followed by the release of a chloride ion. [, , , ]

Q2: Can you give an example of a specific application of this reactivity?

A3: One example is the synthesis of dextran hydrogels for drug delivery. Dextran is activated by 4-nitrophenyl chloroformate, and the resulting carbonate esters are reacted with amine-containing molecules like drugs or crosslinkers. [, ]

Q3: What is the molecular formula and weight of 4-nitrophenyl chloroformate?

A4: The molecular formula is C7H4ClNO5, and its molecular weight is 217.57 g/mol. []

Q4: How can you confirm the structure of 4-nitrophenyl chloroformate using spectroscopic techniques?

A5: Infrared (IR) spectroscopy can be used to identify characteristic functional groups present in the molecule. The presence of a C-Cl bond is confirmed by a peak at 746 cm-1. After reaction with a hydroxyl group, the intensity of the -OH peak in the range of 3400-3450 cm-1 decreases, confirming the formation of the carbonate ester. []

Q5: What solvents are generally used for reactions involving 4-nitrophenyl chloroformate?

A7: Common solvents include dry benzene, triethylamine, ethylene dichloride, and dichloromethane. The choice of solvent depends on the specific reaction conditions and the reactants involved. [, , ]

Q6: Does 4-nitrophenyl chloroformate act as a catalyst in any reactions?

A8: 4-Nitrophenyl chloroformate is typically used as a reagent rather than a catalyst. It acts as an activating agent for hydroxyl groups, facilitating the formation of carbonate esters that can undergo further reactions. [, , ]

Q7: Are there specific formulation strategies to improve the stability of 4-nitrophenyl chloroformate?

A7: The research papers primarily focus on the synthetic applications of 4-nitrophenyl chloroformate rather than its formulation. Standard practices for handling moisture-sensitive reagents are typically employed to maintain its stability.

Q8: What safety precautions should be taken when handling 4-nitrophenyl chloroformate?

A12: As with all laboratory reagents, proper safety protocols are crucial. 4-Nitrophenyl chloroformate should be handled in a well-ventilated area using appropriate personal protective equipment, including gloves and eye protection. It is a moisture-sensitive compound and should be stored under dry conditions. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.